molecular formula C18H18N6O3S B12030264 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 618427-26-2

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Katalognummer: B12030264
CAS-Nummer: 618427-26-2
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: BZEMFIKPEQOMSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a 2,3-dihydrobenzo[1,4]dioxin moiety linked via an acetamide bridge to a 1,2,4-triazole ring substituted with an ethyl group and a pyrazin-2-yl group (Figure 1). Its molecular formula is C₁₉H₁₉N₅O₃S, with a molecular weight of 397.45 g/mol . This scaffold is designed for therapeutic applications, likely targeting enzymes or receptors involved in inflammatory or oncogenic pathways.

Eigenschaften

CAS-Nummer

618427-26-2

Molekularformel

C18H18N6O3S

Molekulargewicht

398.4 g/mol

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18N6O3S/c1-2-24-17(13-10-19-5-6-20-13)22-23-18(24)28-11-16(25)21-12-3-4-14-15(9-12)27-8-7-26-14/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,25)

InChI-Schlüssel

BZEMFIKPEQOMSM-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4

Herkunft des Produkts

United States

Biologische Aktivität

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS No. 618427-26-2) is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings regarding this compound.

PropertyValue
Molecular FormulaC18H18N6O3S
Molecular Weight398.44 g/mol
CAS Number618427-26-2
MDL NumberMFCD04006586

The compound exhibits its biological activity through various mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with similar structural motifs can inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anti-inflammatory Properties : Studies suggest that derivatives of the triazole moiety can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines.
  • Neurotransmitter Modulation : The presence of the dihydrobenzo[dioxin] structure may enhance interactions with neurotransmitter systems, potentially affecting mood and cognition.

In Vitro Studies

A study published in the International Journal of Research & Review demonstrated that related compounds showed significant inhibition of cellular infiltration in models of allergic inflammation, suggesting potential therapeutic applications for respiratory conditions .

In Vivo Studies

In vivo assessments have shown that compounds structurally related to N-(2,3-Dihydrobenzo[b][1,4]dioxin) exhibit neuroprotective effects in murine models of neurodegenerative diseases. These studies highlight the ability to reduce glioma sizes and inhibit neuroinflammation .

Case Studies

  • Case Study on Inflammatory Diseases :
    • Objective : To evaluate the anti-inflammatory effects of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioacetamide in a murine model.
    • Method : Mice were treated with the compound prior to exposure to allergens.
    • Results : Significant reduction in eosinophil infiltration and cytokine levels was noted compared to control groups.
  • Case Study on Antimicrobial Activity :
    • Objective : Assess the antimicrobial efficacy against various bacterial strains.
    • Method : Disc diffusion method was employed to evaluate inhibition zones.
    • Results : The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Key Structure-Activity Relationship (SAR) Insights

Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms may enhance binding to targets with complementary hydrogen-bond acceptors (e.g., kinases).

Ethyl Group : The ethyl substituent on the triazole (common across analogs) likely contributes to hydrophobic pocket interactions.

Thioacetamide Linker : The sulfur atom in the thioacetamide bridge may improve metabolic stability compared to oxygen analogs.

Vorbereitungsmethoden

Nitration and Reduction

The dihydrobenzodioxin amine is often derived from 6-nitro-2,3-dihydrobenzo[b]dioxin through catalytic hydrogenation.

Procedure :

  • Nitration : Treat 2,3-dihydrobenzo[b]dioxin with concentrated HNO₃/H₂SO₄ at 0–5°C to yield the nitro derivative.

  • Reduction : Hydrogenate the nitro compound using Pd/C (10%) in ethanol under H₂ (50 psi) to obtain the amine.

Key Data :

StepReagents/ConditionsYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h78%
ReductionPd/C, H₂ (50 psi), EtOH, 24 h92%

Synthesis of 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cyclocondensation of Thiobiureas

The triazole-thiol core is synthesized via cyclization of thiobiurea derivatives under alkaline conditions.

Procedure :

  • Thiobiurea Formation : React pyrazine-2-carbonitrile with ethyl hydrazinecarboxylate in ethanol to form 2-(pyrazin-2-yl)hydrazinecarbothioamide .

  • Cyclization : Treat the thiobiurea with NaOH (2M) at 100°C for 5–8 h to yield the triazole-thiol.

Key Data :

StepReagents/ConditionsYieldSource
Thiobiurea FormationPyrazine-2-carbonitrile, ethyl hydrazinecarboxylate, EtOH85%
CyclizationNaOH (2M), 100°C, 5 h67%

Alternative Route: Hurd-Mason Reaction

A modified Hurd-Mason approach uses 2-pyrazinyl isothiocyanate and ethyl hydrazine in acetonitrile:

  • React 2-pyrazinyl isothiocyanate with ethyl hydrazine (1:1) in CH₃CN at RT for 12 h.

  • Cyclize the intermediate with NaOMe/MeOH under reflux to form the triazole-thiol.

Yield : 72%.

Assembly of the Acetamide Linker

Thioether Formation

The triazole-thiol is coupled with 2-chloroacetamide intermediates via nucleophilic substitution.

Procedure :

  • Activation : Treat 2-chloroacetamide with NaH in dry DMF at 0°C.

  • Substitution : Add triazole-thiol (1.1 eq) and stir at RT for 6 h.

Key Data :

ReagentsConditionsYieldSource
NaH, DMF, 0°C → RT6 h, N₂ atmosphere68%

Amidation with Dihydrobenzodioxin-6-amine

The final step involves coupling the thioether-acetamide intermediate with dihydrobenzodioxin-6-amine using EDCl/HOBt .

Procedure :

  • Activate the carboxylic acid (from oxidation of the acetamide) with EDCl/HOBt in DCM.

  • Add dihydrobenzodioxin-6-amine (1.2 eq) and stir at RT for 24 h.

Key Data :

Coupling AgentSolventTimeYieldSource
EDCl/HOBtDCM24 h65%

Optimization and Challenges

Regioselectivity in Triazole Formation

Cyclization of thiobiureas occasionally yields regioisomers. Using NaOMe/MeOH instead of NaOH improves selectivity for the 1,2,4-triazole isomer.

Purification Strategies

  • Column Chromatography : Silica gel (EtOAc/hexane, 3:7) resolves thioether intermediates.

  • Recrystallization : Final product purified from ethanol/water (9:1).

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant pathways:

MethodAdvantagesLimitationsOverall Yield
Thiobiurea CyclizationHigh scalability, mild conditionsRequires toxic isothiocyanates52%
Hurd-Mason ModificationBetter regioselectivityLonger reaction times61%

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyrazine derivatives. Key steps include:

  • Thioacetamide bond formation : Reacting a thiol-containing intermediate (e.g., 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol) with chloroacetonitrile or activated acetamide derivatives under alkaline conditions .
  • Coupling reactions : Microwave-assisted synthesis or refluxing in inert atmospheres (e.g., N₂) improves efficiency and yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR validate aromatic protons, heterocyclic rings, and substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₉N₆O₂S: 415.12) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) verify functional groups .

Q. How does solvent choice impact stability during synthesis and storage?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may degrade the compound under prolonged heating. Storage at 2–8°C in amber glass vials minimizes decomposition, as thioacetamides are sensitive to light and moisture .

Q. What starting materials are preferred to minimize by-products?

High-purity precursors (e.g., pyrazin-2-ylboronic acid for Suzuki couplings) reduce side reactions. Substituted triazole-thiols should be freshly prepared to avoid oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Replace the ethyl group on the triazole with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
  • Heterocycle substitution : Swap pyrazine with pyridine or pyrimidine to evaluate electronic effects on pharmacokinetics .
  • Bioassay integration : Screen modified analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays .

Q. What in vitro/in vivo models are suitable for evaluating pharmacological efficacy and toxicity?

  • In vitro : Use human liver microsomes for metabolic stability tests and MTT assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity .
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate acute toxicity (LD₅₀) and pharmacokinetics (Cmax, t₁/₂) via oral/intravenous administration .
  • Contradiction resolution : If bioactivity conflicts with computational predictions (e.g., docking scores), validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory analytical data (e.g., NMR vs. crystallography) be resolved?

  • X-ray crystallography : Resolves ambiguities in stereochemistry or tautomeric forms of heterocycles (e.g., triazole vs. triazoline) .
  • Dynamic NMR : Detects rotational barriers in flexible regions (e.g., dihydrobenzodioxin ring) under variable-temperature conditions .

Q. What computational strategies predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., COX-2, EGFR) with PyMOL visualization .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME or pkCSM models forecast bioavailability, BBB penetration, and hepatotoxicity .

Q. How does this compound compare to structurally similar analogs in terms of activity?

  • Comparative analysis : Test against analogs like N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide .
  • Activity trends : Increased lipophilicity (e.g., ethyl vs. methyl groups) often enhances membrane permeability but may reduce solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.